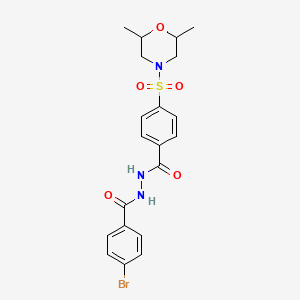
4-bromo-N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide, also known as BDB-H, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BDB-H is a hydrazide derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization
4-bromo-N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide is a compound involved in various synthetic and characterization studies. It is related to benzohydrazide compounds which are studied for their synthesis, molecular structures, and potential applications in different fields. For instance, the synthesis of benzohydrazides and their derivatives is a topic of interest due to their potential biological activities and interactions with various molecules. The synthesis involves reactions with carbonyl compounds, leading to the formation of hydrazones and other complex molecules (Osyanin et al., 2005). The structure of benzohydrazide molecules, such as N′-[1-(5-Bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide, demonstrates planarity and is linked with other molecules through various intermolecular hydrogen bonds, forming structured chains (Gwaram et al., 2010).
Applications in Synthesis of Other Compounds
The compound also serves as a precursor or intermediate in the synthesis of various other chemical entities. For example, it is involved in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for some anti-cancer drugs (Sheng-li, 2004). The synthesis process often involves multiple steps, including reactions with other compounds and structural confirmations through various analytical methods.
Structural and Molecular Analysis
The structure and molecular properties of compounds related to 4-bromo-N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide are also a focus of research. Studies involve detailed structural analysis through techniques like X-ray crystallography and vibrational spectroscopy, revealing the crystallization patterns and molecular interactions within the compounds. For example, the structure of (E) -4-Bromo- N '-(2,4-dihydroxy-benzylidene) benzohydrazide has been extensively analyzed, showing specific intramolecular and intermolecular interactions and contributing to the understanding of its molecular properties (Arunagiri et al., 2018).
Biological Activity and Potential Applications
Research also extends to the exploration of biological activities and potential applications of benzohydrazide compounds. Studies have examined the antimicrobial, antifungal, and cytotoxic activities of these compounds and their metal complexes. The biological activity is often evaluated through in vitro studies against various bacterial and fungal strains, revealing the potential therapeutic applications of these compounds (Chohan & Shad, 2011). The interactions of these compounds with biological molecules, like DNA, are also of interest, providing insights into their mode of action and potential uses in medicine and pharmacology.
properties
IUPAC Name |
N'-(4-bromobenzoyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-13-11-24(12-14(2)29-13)30(27,28)18-9-5-16(6-10-18)20(26)23-22-19(25)15-3-7-17(21)8-4-15/h3-10,13-14H,11-12H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSMUPVFFXXJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


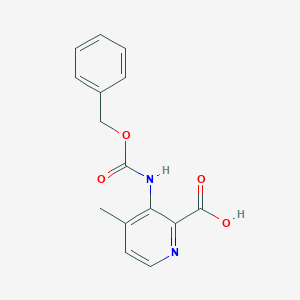
![(Z)-2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2577609.png)
![3-{4-[Benzyl(ethyl)amino]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2577612.png)
![6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2577613.png)
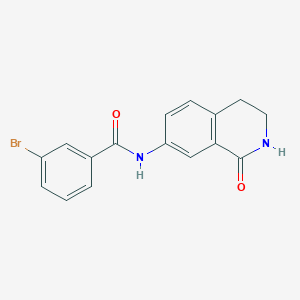
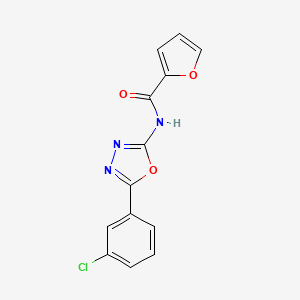
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)
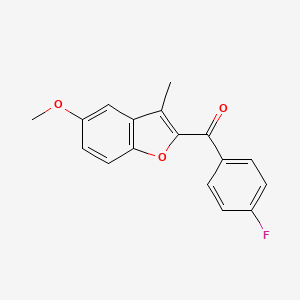
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)
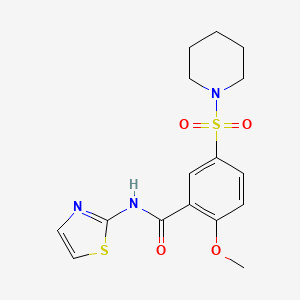
![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)
![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2577627.png)